molecular formula C23H31N3O2 B10840111 18-Dimethylaminocoronaridine

18-Dimethylaminocoronaridine

Cat. No.: B10840111
M. Wt: 381.5 g/mol
InChI Key: WUYGHHRQOSQDIC-NVVKDKPXSA-N
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Description

18-Dimethylaminocoronaridine is a synthetic derivative of ibogaine, a naturally occurring psychoactive substance found in plants of the Apocynaceae family. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of addiction and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Dimethylaminocoronaridine involves several steps, starting from the precursor ibogaine. The process typically includes the methylation of the nitrogen atom in the ibogaine structure to introduce the dimethylamino group. This reaction is usually carried out under controlled conditions using reagents such as dimethylamine and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

18-Dimethylaminocoronaridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties, making them valuable for further research .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 18-Dimethylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors in the brain. By binding to these receptors, it modulates the release of neurotransmitters such as dopamine, which plays a crucial role in addiction and reward pathways. This modulation helps reduce the craving and withdrawal symptoms associated with substance abuse .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-Dimethylaminocoronaridine stands out due to its enhanced safety profile and reduced toxicity compared to its parent compound, ibogaine. It also exhibits a more selective binding affinity for nicotinic receptors, making it a promising candidate for further drug development .

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

methyl (1S,17R,18S)-17-[2-(dimethylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C23H31N3O2/c1-25(2)10-8-16-12-15-13-23(22(27)28-3)20-18(9-11-26(14-15)21(16)23)17-6-4-5-7-19(17)24-20/h4-7,15-16,21,24H,8-14H2,1-3H3/t15?,16-,21-,23+/m0/s1

InChI Key

WUYGHHRQOSQDIC-NVVKDKPXSA-N

Isomeric SMILES

CN(C)CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CN(C)CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

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